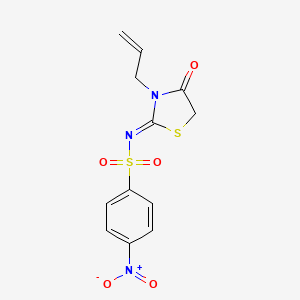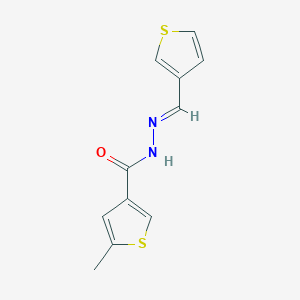
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone, also known as Bromoacetylphenone, is a chemical compound that has been extensively researched in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone is not well understood. However, it is believed that this compound may act as an acylating agent, reacting with various nucleophiles in biological systems. This can lead to the inhibition of various enzymes and biological processes, resulting in biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone are not well characterized. However, it has been shown to have cytotoxic effects on various cancer cell lines, and may have potential as an anticancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties, and may have potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. Additionally, it has a wide range of potential applications in organic synthesis, materials science, and coordination chemistry. However, this compound also has several limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling to prevent degradation. Additionally, it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Future Directions
There are several potential future directions for research on 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone. One area of interest is the development of new synthetic methods for this compound and its derivatives, with a focus on improving yields and purity. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound, particularly in vivo. Finally, this compound may have potential as a therapeutic agent, and further research is needed to explore its potential as an anticancer, antimicrobial, or other therapeutic agent.
Synthesis Methods
The synthesis of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone can be achieved through a variety of methods. One commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of acetyl chloride with 4-bromophenyl-2-propanone in the presence of a Lewis acid catalyst. Another method involves the reaction of bromophenylacetic acid with acetyl chloride in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to produce high yields of pure 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone.
Scientific Research Applications
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst in various chemical reactions.
properties
IUPAC Name |
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11(18)14-4-2-3-5-16(14)20-10-15(19)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMDJCTANOSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)


![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)


![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
